Product packaging for Glucoiberin(Cat. No.:)

Glucoiberin

Cat. No.: B1243189
M. Wt: 422.5 g/mol
InChI Key: PHYYADMVYQURSX-WWFIZPDBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glucoiberin is an organic compound belonging to the class of alkylglucosinolates and is naturally found in various cruciferous vegetables such as broccoli, Brussels sprouts, and horseradish . As a high-purity chemical standard, its primary application in the laboratory is for the identification and quantification of glucosinolates in plant materials and biological samples through analytical techniques like HPLC and LC-MS . This compound serves as a critical reference material in fundamental phytochemical research, enabling the study of biosynthetic pathways in plants . Furthermore, this compound is an agent of interest in biomedical and nutraceutical research. It has been identified as a quinone-reductase inducer, a mechanism that enhances cellular antioxidant defenses and may contribute to chemoprevention, making it a valuable compound for investigating dietary compounds and their potential health benefits . This product is labeled "For Research Use Only" (RUO) and is exclusively tailored for laboratory research applications . RUO products are essential tools for scientific investigation, experimentation, and analysis in controlled laboratory environments, and are not intended for use in diagnostic or clinical procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20NO10S3- B1243189 Glucoiberin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20NO10S3-

Molecular Weight

422.5 g/mol

IUPAC Name

[(E)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate

InChI

InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/p-1/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1

InChI Key

PHYYADMVYQURSX-WWFIZPDBSA-M

SMILES

CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CS(=O)CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Biosynthesis of Glucoiberin

Amino Acid Precursor

Glucoiberin (B1241102) is an aliphatic glucosinolate, a group of glucosinolates synthesized from the amino acid methionine. frontiersin.orgresearchgate.net The biosynthesis of aliphatic glucosinolates involves a tripartite pathway that includes chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and subsequent side-chain modifications. frontiersin.orgmdpi.com

Core Biosynthetic Pathway

The biosynthesis of this compound follows the general pathway established for aliphatic glucosinolates. This process consists of three main stages:

Side Chain Elongation : The carbon chain of the precursor amino acid, methionine, is elongated. This multi-step cycle adds methylene (B1212753) groups to the amino acid's side chain. researchgate.net

Core Structure Formation : The elongated amino acid is then converted into the fundamental glucosinolate core. This involves a series of enzymatic reactions, including the conversion of the amino acid to an aldoxime by the CYP79 family of cytochromes P450, followed by oxidation by the CYP83 family, conjugation to a sulfur donor, and finally glucosylation and sulfation to form the desulfo-glucosinolate and then the final glucosinolate. frontiersin.org

Side-Chain Modification : The final step involves modifications to the side chain, which creates the diversity of glucosinolates. For this compound, this involves the S-oxygenation of the methylthio group of its precursor, glucoibervirin (B1623787) (3-methylthiopropyl glucosinolate), a reaction catalyzed by flavin-monooxygenases. nih.govnih.gov The gene locus GSL-ALK is a key controller in the subsequent conversion of methylsulfinylalkyl glucosinolates like this compound into alkenyl glucosinolates such as sinigrin (B192396). frontiersin.orgnih.gov

Biosynthesis and Metabolic Pathways of Glucoiberin

Precursor Amino Acid Metabolism (Methionine Pathway)

The journey to synthesizing glucoiberin (B1241102) begins with a common proteinogenic amino acid: methionine. jst.go.jpnih.gov Aliphatic glucosinolates, the class to which this compound belongs, are derived from several amino acids, including alanine, leucine (B10760876), isoleucine, valine, and notably, methionine. jst.go.jpnih.govencyclopedia.pub The initial step in the pathway involves the deamination of methionine into its corresponding 2-oxo acid, 4-methylthio-2-oxobutanoate (B1231810) (MTOB). oup.comnih.gov This reaction is a critical entry point, diverting methionine from primary metabolism into the specialized glucosinolate biosynthetic pathway. nih.gov

Chain Elongation Steps

A key feature of aliphatic glucosinolate biosynthesis is the iterative extension of the amino acid's side chain. nih.govsrce.hr This process, which evolved from the leucine biosynthesis pathway, adds methylene (B1212753) groups to the precursor, creating a variety of chain lengths. psu.eduportlandpress.com For this compound, which has a three-carbon side chain, the precursor methionine undergoes one cycle of chain elongation to become homomethionine. uniprot.orgnih.gov

The chain elongation cycle consists of three main enzymatic reactions:

Condensation: The 2-oxo acid derived from methionine condenses with acetyl-CoA. This step is catalyzed by methylthioalkylmalate synthase (MAM). oup.comoup.com

Isomerization: The resulting product is then isomerized.

Oxidative Decarboxylation: This final step yields an elongated 2-oxo acid, which can then be transaminated to form the chain-elongated amino acid, homomethionine. srce.hr

This newly formed homomethionine serves as the direct precursor for the next stage of the pathway. genome.jp The transamination steps within this cycle are catalyzed by branched-chain aminotransferases (BCATs). oup.com

Formation of the Core Glucosinolate Structure

Once the appropriate chain-elongated amino acid (homomethionine) is formed, it enters a central pathway common to all glucosinolates to create the core structure. srce.hrgenome.jp This sequence involves several key transformations:

Conversion to Aldoxime: The chain-elongated amino acid is converted to its corresponding aldoxime. This N-hydroxylation reaction is catalyzed by cytochrome P450 monooxygenases of the CYP79 family. encyclopedia.pubsrce.hrresearchgate.net Specifically, CYP79F1 and CYP79F2 are known to process chain-elongated methionine derivatives. encyclopedia.puboup.com

Formation of Thiohydroximate: The aldoxime is further metabolized into a thiohydroximate. This part of the pathway involves another family of cytochrome P450s, the CYP83s (specifically CYP83A1 for aliphatic glucosinolates), which activate the aldoxime. oup.comfrontiersin.orgnih.gov The activated intermediate is then conjugated to a sulfur donor, such as glutathione (B108866), and subsequently cleaved by a C-S lyase (SUR1) to yield the thiohydroximate. frontiersin.orgnih.gov

Glucosylation: A glucose molecule is transferred from UDP-glucose to the sulfur atom of the thiohydroximate, creating a desulfoglucosinolate. mdpi.com This reaction is catalyzed by UDP-glucose:thiohydroximate S-glucosyltransferases (S-GT). mdpi.com

Sulfation: The final step in forming the core structure is the sulfation of the desulfoglucosinolate at the hydroxylamino position. This is carried out by desulfoglucosinolate sulfotransferases, resulting in the complete glucosinolate molecule. mdpi.comgenome.jp

At this stage, the precursor to this compound is 3-methylthiopropyl glucosinolate, also known as glucoiberverin.

Secondary Modifications Leading to this compound (e.g., S-oxidation)

The vast diversity of glucosinolates arises from secondary modifications of the side chain after the core structure is complete. nih.govsrce.hr The formation of this compound from its immediate precursor, glucoiberverin, is a classic example of such a modification.

The key reaction is the S-oxygenation of the methylthio group (-S-CH₃) in the side chain of glucoiberverin to a methylsulfinyl group (-SO-CH₃). frontiersin.orgresearchgate.net This oxidation is catalyzed by a specific group of flavin-containing monooxygenases known as FMOGS-OX. frontiersin.orgresearchgate.netnih.gov Several genes in this family (FMOGS-OX1 through FMOGS-OX7) have been identified that perform this conversion of methylthioalkyl glucosinolates into methylsulfinylalkyl glucosinolates. frontiersin.orgnih.gov This specific enzymatic step is what distinguishes this compound from its sulfide (B99878) precursor and is crucial for defining its chemical identity.

Enzymology of this compound Biosynthesis

The synthesis of this compound is a highly orchestrated process requiring the coordinated action of several distinct enzyme families.

Multiple enzyme systems are integral to the this compound biosynthetic pathway, each playing a specific role in transforming the methionine precursor into the final product.

Branched-Chain Amino Acid Aminotransferase (BCAT): These enzymes are crucial in the chain-elongation phase. nih.gov BCATs catalyze the reversible transamination between amino acids and 2-oxo acids. oup.com In glucosinolate synthesis, they are responsible for the deamination of methionine to its corresponding 2-oxo acid and for the final transamination step that produces the chain-elongated amino acid, homomethionine. oup.comnih.govuniprot.org

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is vital for forming the core glucosinolate structure. bioone.org Two key families are involved:

CYP79 family (e.g., CYP79F1, CYP79F2): These enzymes catalyze the first committed step of the core pathway, converting the chain-elongated amino acid into an aldoxime. encyclopedia.puboup.com

CYP83 family (e.g., CYP83A1): These enzymes act on the aldoxime, converting it to an activated intermediate (like a nitrile oxide or S-alkyl-thiohydroxamate after conjugation) that proceeds toward the thiohydroximate. oup.comfrontiersin.orgnih.gov

Flavin-Containing Monooxygenase (FMO): FMOs are responsible for the secondary modification that defines this compound. frontiersin.orgresearchgate.net Specifically, the FMOGS-OX subfamily catalyzes the S-oxidation of the sulfur atom in the side chain of the precursor 3-methylthiopropyl glucosinolate to create the methylsulfinyl group of this compound. frontiersin.orgnih.gov

Peroxidases: While cytochrome P450s are the primary enzymes for aldoxime formation from methionine derivatives, peroxidases are another enzyme system noted in the broader context of glucosinolate biosynthesis, particularly for those derived from tryptophan. mdpi.comnih.gov Their direct role in this compound synthesis is less prominent than that of the CYP79 family.

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Family Specific Enzymes (Examples) Stage of Biosynthesis Function
Branched-Chain Amino Acid Aminotransferase BCAT3, BCAT4 Amino Acid Chain Elongation Catalyzes the deamination of methionine and the transamination to form homomethionine. oup.comnih.govuniprot.org
Cytochrome P450 Monooxygenases CYP79F1, CYP79F2 Core Structure Formation Converts homomethionine to the corresponding aldoxime. encyclopedia.puboup.com
Cytochrome P450 Monooxygenases CYP83A1 Core Structure Formation Converts the aldoxime to an activated intermediate for thiohydroximate formation. frontiersin.orgnih.gov
Flavin-Containing Monooxygenases FMOGS-OX1 to FMOGS-OX7 Secondary Side-Chain Modification Catalyzes the S-oxidation of 3-methylthiopropyl glucosinolate to this compound. frontiersin.orgnih.gov
S-Glucosyltransferases S-GTs Core Structure Formation Transfers a glucose moiety to the thiohydroximate to form desulfoglucosinolate. mdpi.com
Sulfotransferases SOTs Core Structure Formation Transfers a sulfate (B86663) group to desulfoglucosinolate to form the final glucosinolate structure. mdpi.com

The enzymes in the this compound pathway exhibit specific mechanisms and substrate preferences that ensure the correct assembly of the molecule.

Branched-Chain Amino Acid Aminotransferases (BCATs): BCATs function via a pyridoxal (B1214274) 5'-phosphate cofactor. uniprot.org The reaction involves the transfer of an amino group from the amino acid substrate (like methionine) to a 2-oxo acid acceptor, producing a new 2-oxo acid and a new amino acid. Recombinant BCAT4 has shown high efficiency with methionine and its derivatives, suggesting a key role in the initial deamination step. oup.com BCAT3 is believed to catalyze the terminal steps in the formation of short-chain precursors, such as converting 5-methylthiopentyl-2-oxo acid to homomethionine. nih.govnih.gov

Cytochrome P450 Monooxygenases (P450s): These are heme-containing enzymes that use molecular oxygen and NADPH as a cosubstrate to catalyze monooxygenation reactions. bioone.org The CYP79s catalyze a complex reaction involving two consecutive N-hydroxylations of the amino acid, followed by dehydration and decarboxylation to yield the aldoxime. bioone.org The CYP79F1 enzyme specifically acts on elongated methionine derivatives like homomethionine and dihomomethionine, while CYP79F2 prefers long-chain methionine derivatives. encyclopedia.pubgenome.jp The CYP83A1 enzyme then metabolizes the resulting aliphatic oximes, a crucial step for all aliphatic glucosinolates. frontiersin.orgnih.gov

Flavin-Containing Monooxygenases (FMOs): These enzymes use FAD as a prosthetic group and NADPH as a cofactor to oxygenate soft nucleophiles, such as the sulfur atom in the side chain of this compound's precursor. researchgate.net The FMOGS-OX enzymes specifically catalyze the S-oxygenation of methylthioalkyl glucosinolates to produce methylsulfinylalkyl glucosinolates. frontiersin.orgnih.gov The presence of multiple, functional FMOGS-OX genes suggests a degree of redundancy and allows for fine-tuned regulation of glucosinolate profiles in response to different conditions. frontiersin.org

Genetic Regulation of Biosynthesis

Identification of Genes Involved

The biosynthesis of this compound is dependent on the expression of a suite of genes responsible for the core glucosinolate pathway and specific modifications. Key among these are MYB transcription factors, which act as master regulators, and various enzymes that catalyze distinct steps in the biosynthetic cascade.

MYB Transcription Factors: MYB28, MYB29, and MYB76

Core Biosynthetic Genes

The formation of the basic glucosinolate structure involves several enzymatic steps, each catalyzed by specific gene products. The genes crucial for this compound synthesis include:

CYP79 and CYP83 Gene Families: The initial steps in glucosinolate biosynthesis involve the conversion of amino acids to aldoximes, a reaction catalyzed by cytochrome P450 monooxygenases of the CYP79 family. oup.comsrce.hr Specifically, CYP79F1 and CYP79F2 are involved in the metabolism of chain-elongated methionine derivatives, the precursors for aliphatic glucosinolates. oup.comsrce.hrbiorxiv.org Subsequently, enzymes from the CYP83 family, such as CYP83A1, catalyze the conversion of these aldoximes to S-alkylthiohydroximates. oup.comnih.govmdpi.comoup.com

SUR1 (SUPERROOT1): This gene encodes a C-S lyase that is essential for the formation of the thiohydroximic acid intermediate in the glucosinolate core structure synthesis. nih.govfrontiersin.org

UGT74B1 (UDP-glucosyltransferase 74B1): This enzyme is responsible for the glycosylation of the thiohydroximic acid, adding a glucose moiety to form desulfoglucosinolate. nih.govmdpi.comresearchgate.net

ST5a (Sulfotransferase 5a): The final step in the core structure formation is the sulfation of desulfoglucosinolate, catalyzed by sulfotransferases like ST5a, to produce the intact glucosinolate. nih.govfrontiersin.org

Side-Chain Modification Genes

The structural diversity of glucosinolates arises from modifications of their side chains. For this compound, which is a 3-methylsulfinylpropyl glucosinolate, the following genes are important:

GSL-ALK (Glucosinolate-Alkenyl): This locus, encoding a 2-oxoglutarate-dependent dioxygenase, is involved in the conversion of methylsulfinylalkyl glucosinolates to their alkenyl counterparts. frontiersin.orgashs.org While not directly forming this compound, its activity influences the profile of aliphatic glucosinolates. frontiersin.org

Table 1: Key Genes in this compound Biosynthesis

Gene/Locus Function Reference
Regulatory Genes
MYB28 Primary positive regulator of aliphatic glucosinolate biosynthesis. semanticscholar.orgfrontiersin.orgijcrt.org
MYB29 Positive regulator of aliphatic glucosinolate biosynthesis, partially redundant with MYB28. semanticscholar.orgnih.gov
MYB76 Positive regulator of aliphatic glucosinolate biosynthesis, with a minor role compared to MYB28 and MYB29. semanticscholar.orgnih.gov
Core Biosynthetic Genes
CYP79F1/F2 Catalyze the conversion of chain-elongated methionine to aldoximes. oup.comsrce.hrbiorxiv.org
CYP83A1 Catalyzes the conversion of aliphatic aldoximes to S-alkylthiohydroximates. nih.govmdpi.comoup.com
SUR1 C-S lyase involved in forming the thiohydroximic acid intermediate. nih.govfrontiersin.org
UGT74B1 Glycosylates the thiohydroximic acid to form desulfoglucosinolate. nih.govmdpi.comresearchgate.net
ST5a Sulfotransferase that catalyzes the final sulfation step to form the intact glucosinolate. nih.govfrontiersin.org
Side-Chain Modification Genes
GSL-ALK Converts methylsulfinylalkyl glucosinolates to alkenyl glucosinolates, influencing the aliphatic profile. frontiersin.orgashs.org
CYP81F2 Modifies indole (B1671886) glucosinolates, but its expression can correlate with the overall glucosinolate profile. mdpi.comnih.govnih.gov

Transcriptional and Post-Transcriptional Control Mechanisms

The expression of this compound biosynthetic genes is tightly regulated at the transcriptional level, primarily through the action of MYB transcription factors. semanticscholar.orgijcrt.org MYB28, MYB29, and MYB76 bind to the promoter regions of downstream biosynthetic genes, such as CYP79F1, CYP83A1, and MAM1 (involved in methionine chain elongation), thereby activating their transcription. semanticscholar.orgfrontiersin.org The expression of these MYB factors themselves is subject to regulation by various internal and external signals, including hormones like jasmonic acid and salicylic (B10762653) acid, as well as nutrient availability, particularly sulfur. oup.comnih.gov

Recent research has also pointed towards the existence of post-transcriptional control mechanisms, although these are less well understood for this compound specifically. frontiersin.org These mechanisms can influence the stability and translation of mRNA transcripts, adding another layer of regulation to the biosynthetic pathway.

Epigenetic Regulation in Relation to this compound Synthesis

Emerging evidence suggests that epigenetic mechanisms, such as histone modifications and DNA methylation, play a role in regulating glucosinolate biosynthesis. uni-koeln.demdpi.comoup.com While specific studies on this compound are limited, research on the broader glucosinolate pathway indicates that these mechanisms contribute to the dynamic regulation of gene expression in response to environmental cues. uni-koeln.deoup.com For instance, histone deacetylases have been shown to be recruited to the promoters of glucosinolate biosynthetic genes, leading to changes in chromatin structure and gene expression. oup.com These epigenetic marks can be influenced by factors like light, suggesting a link between environmental signals and the epigenetic control of glucosinolate production. oup.comresearchgate.net The priming of plant defenses, where a plant responds more robustly to a second stress event, is also thought to involve epigenetic memory, potentially affecting the inducibility of this compound synthesis. uni-koeln.de

Quantitative Trait Loci (QTL) Analysis for this compound Content

Quantitative Trait Loci (QTL) analysis has been instrumental in identifying the genomic regions that contribute to the natural variation in this compound content among different plant varieties. plos.orgmdpi.comcsic.es These studies have successfully mapped several QTLs associated with aliphatic glucosinolate levels in Brassica species and Arabidopsis. frontiersin.orgplos.orgnih.gov

A significant finding from these analyses is the identification of major loci that correspond to known biosynthetic and regulatory genes. For example, the GSL-ALK locus has been repeatedly identified as a major QTL influencing the balance between methylsulfinylalkyl and alkenyl glucosinolates. frontiersin.orgplos.orgcsic.es QTLs for this compound content have also been mapped to regions containing the MYB28 gene, underscoring its role as a key determinant of aliphatic glucosinolate accumulation. jst.go.jp Furthermore, QTL analysis has revealed complex epistatic interactions between different loci, indicating that the genetic control of this compound content is not merely additive but involves a network of interacting genes. frontiersin.orgplos.org

Cross-talk with Other Metabolic Pathways

The biosynthesis of this compound is not an isolated process but is interconnected with other metabolic pathways in the plant. This cross-talk ensures that the allocation of resources and the production of various secondary metabolites are balanced according to the plant's physiological needs.

One of the most well-documented examples of cross-talk is between the glucosinolate and phenylpropanoid biosynthetic pathways. osti.govosti.govoup.com Perturbations in the early steps of indole glucosinolate biosynthesis, which shares precursors with the auxin pathway, can lead to changes in the accumulation of phenylpropanoids. osti.govoup.com This interaction appears to be regulated at the transcriptional level, with evidence suggesting that intermediates in one pathway can influence the expression of genes in the other. osti.gov

There is also evidence of cross-talk between the aliphatic and indole glucosinolate pathways themselves. researchgate.net For example, mutations affecting aliphatic glucosinolate biosynthesis can lead to an increase in the accumulation of indole glucosinolates, suggesting a compensatory mechanism or the redirection of common precursors. researchgate.net Additionally, the accumulation of glucoraphanin (B191350), another aliphatic glucosinolate, has been shown to influence the expression of genes involved in plant hormone signaling and flavonoid biosynthesis, highlighting the intricate network of metabolic interactions within the plant. mdpi.com

Enzymatic Hydrolysis and Product Formation

Myrosinase-Mediated Hydrolysis of Glucoiberin (B1241102)

The hydrolysis of this compound is initiated when plant tissue is damaged, allowing the normally sequestered this compound to come into contact with the enzyme myrosinase (EC 3.2.1.147). wikipedia.orgcreative-enzymes.com Myrosinase is stored separately from its glucosinolate substrates within plant cells, a defense strategy known as the "glucosinolate-myrosinase system" or "mustard oil bomb". wikipedia.orgplos.org Upon tissue disruption, such as through chewing by herbivores or food preparation, the enzyme rapidly catalyzes the hydrolysis of this compound. creative-enzymes.comresearchgate.net

Mechanism of Action of Myrosinase (β-thioglucosidase)

Myrosinase, technically a β-thioglucosidase, is a member of the glycoside hydrolase family. wikipedia.orgnih.gov It is unique in nature as the only known enzyme capable of cleaving a thio-linked glucose molecule. wikipedia.orgnih.gov The hydrolysis of a glucosinolate like this compound by myrosinase is a two-step reaction. aidic.itresearchgate.net

Glycosylation: The enzyme first cleaves the β-thioglucosidic bond, releasing the D-glucose moiety from the this compound molecule. creative-enzymes.comresearchgate.net This step results in the formation of a transient, unstable aglycone intermediate (thiohydroximate-O-sulfate). plos.orgresearchgate.net

Deglycosylation: The aglycone intermediate is then released from the enzyme.

The catalytic mechanism of myrosinase shows distinct features compared to more common O-glycosidases. While many glycosidases utilize two catalytic glutamate (B1630785) residues in their active site, in myrosinase, one of these is replaced by a glutamine residue. wikipedia.orgnih.gov The reaction proceeds with retention of the anomeric configuration. nih.gov

Role of Cofactors (e.g., Ascorbic Acid/Vitamin C)

The activity of myrosinase is significantly influenced by the presence of cofactors.

Ascorbic Acid (Vitamin C): Ascorbic acid is a potent activator and well-established cofactor for plant myrosinases. wikipedia.orgresearchgate.netnih.gov It functions as a base catalyst, compensating for the glutamine residue that replaced a catalytic glutamate in the active site. wikipedia.orgnih.gov Research has shown that ascorbate (B8700270) binds to a site that overlaps the aglycone-binding region, suggesting it plays a crucial role in the second step of catalysis, which is the hydrolysis of the glycosyl-enzyme intermediate. nih.gov The presence of ascorbate can dramatically increase the maximal reaction velocity (Vmax) of the enzyme. wikipedia.org For example, myrosinase from Raphanus sativus saw its Vmax increase from 2.06 to 280 µmol/min per mg of protein in the presence of 500 µM ascorbate. wikipedia.org

Other Factors: While ascorbic acid is an activator, sulfate (B86663) (SO₄²⁻), a byproduct of the hydrolysis reaction itself, acts as a competitive inhibitor of myrosinase. wikipedia.org Additionally, the presence of certain metal ions, particularly ferrous ions (Fe²⁺), can influence the reaction, not by acting on myrosinase directly, but by serving as a required cofactor for other proteins that dictate the final hydrolysis product. plos.orgfrontiersin.org

Formation of Specific Hydrolysis Products from this compound

The unstable aglycone formed from the initial hydrolysis of this compound can undergo spontaneous or protein-assisted rearrangements to form several different products. The specific outcome is highly dependent on the reaction conditions. creative-enzymes.comreading.ac.uk

Iberin (B1674146) (Isothiocyanate) Formation Pathways

The most widely studied hydrolysis product of this compound is the isothiocyanate (ITC) known as iberin (3-methylsulfinylpropyl isothiocyanate). researchgate.netbiomedpharmajournal.org The formation of iberin occurs when the unstable aglycone undergoes a spontaneous Lossen-like rearrangement, which involves the elimination of the sulfate group. plos.orgresearchgate.net This pathway is the predominant outcome under neutral pH conditions. wikipedia.orgcreative-enzymes.comresearchgate.net

Other Degradation Products (e.g., nitriles, epithionitriles, thiocyanates)

Under different conditions, the hydrolysis of this compound can be diverted to produce compounds other than iberin. researchgate.netnih.gov

Nitriles: The formation of the corresponding nitrile, iberin nitrile (also known as 3-methylsulfinylpropyl nitrile), can occur at the expense of iberin. mdpi.combiocrick.com This pathway is favored under acidic conditions (pH < 3) and in the presence of ferrous ions (Fe²⁺). wikipedia.orgcreative-enzymes.comfrontiersin.org Furthermore, specific supplementary proteins, known as specifier proteins, can direct the reaction toward nitrile formation. dpi.qld.gov.aunih.gov

Epithionitriles and Thiocyanates: While the formation of epithionitriles is more characteristic of alkenyl glucosinolates, their formation has been observed in B. oleracea varieties that contain this compound, often becoming a major hydrolysis product alongside nitriles. frontiersin.orgnih.gov The formation of epithionitriles is catalyzed by the Epithiospecifier Protein (ESP), which requires Fe²⁺ as a cofactor. frontiersin.orgdpi.qld.gov.au Thiocyanates are also potential, though generally less common, products of the aglycone rearrangement. creative-enzymes.comntnu.no

Factors Influencing Hydrolysis Product Profile

The conversion of this compound into a specific degradation product is not random but is governed by a range of factors. This leads to a variable product profile depending on the source and processing of the plant material.

FactorEffect on this compound HydrolysisReferences
pH Neutral pH (~7.0) favors the formation of the isothiocyanate, iberin. Acidic pH (< 3.0) strongly favors the formation of the corresponding nitrile. wikipedia.orgcreative-enzymes.comresearchgate.netnih.gov
Specifier Proteins The presence of Epithiospecifier Protein (ESP) promotes the formation of nitriles (and epithionitriles from alkenyl glucosinolates) at the expense of isothiocyanates. frontiersin.orgreading.ac.ukdpi.qld.gov.aunih.gov
Metal Ions Ferrous ions (Fe²⁺) are a necessary cofactor for ESP activity and thus promote the formation of nitriles. wikipedia.orgplos.orgfrontiersin.org
Temperature Reaction temperature influences the activity rate of myrosinase and the stability of the resulting hydrolysis products. reading.ac.ukresearchgate.net
Plant Genotype & Development The specific plant variety, its developmental stage (e.g., sprout vs. mature plant), and growing conditions affect the intrinsic levels of this compound, myrosinase, and specifier proteins, thereby altering the product ratio. frontiersin.orgreading.ac.uknih.gov
Water Content A higher water content in the reaction medium can increase the rate of glucosinolate degradation. nih.gov

pH and Ionic Conditions (e.g., Fe2+)

The pH of the reaction medium is a primary determinant in the outcome of this compound hydrolysis. semanticscholar.org Generally, for glucosinolates, a neutral pH environment favors the spontaneous rearrangement of the aglycone to form isothiocyanates (ITCs). researchgate.netsrce.hrresearchgate.net In the case of this compound, this would lead to the formation of 3-methylsulfinylpropyl isothiocyanate, also known as iberin. mdpi.comresearchgate.net

Conversely, acidic conditions (pH < 5) steer the hydrolysis pathway towards the formation of nitriles. researchgate.netsrce.hrresearchgate.net At a low pH, the unstable aglycone of this compound is more likely to form 3-methylsulfinylpropyl nitrile. The presence of ferrous ions (Fe2+) also significantly influences the hydrolysis products, primarily by acting as an essential cofactor for certain supplementary proteins that direct the reaction. nih.govsrce.hrsci-hub.se In vitro, the combination of acidic pH and Fe2+ ions promotes nitrile formation. srce.hr The type of hydrolysis products formed under different pH conditions is summarized in the table below. nih.gov

pH ConditionPredominant Hydrolysis Product from this compoundInfluencing Factors
NeutralIsothiocyanate (Iberin)Spontaneous rearrangement of the aglycone. researchgate.netsrce.hr
Acidic (low pH)Nitrile (3-methylsulfinylpropyl nitrile)Favored rearrangement pathway under acidic conditions. researchgate.netresearchgate.net
Acidic with Fe2+Nitrile (3-methylsulfinylpropyl nitrile)Fe2+ acts as a cofactor for specifier proteins that promote nitrile formation. srce.hrsci-hub.se

Presence of Epithiospecifier Proteins (ESPs)

In many Brassica plants, the hydrolysis of glucosinolates is further modulated by the presence of supplementary proteins, most notably Epithiospecifier Proteins (ESPs). sci-hub.sefrontiersin.org These are non-catalytic proteins that interact with the myrosinase-glucosinolate complex and redirect the hydrolysis of the unstable aglycone. sci-hub.sedpi.qld.gov.au Instead of forming isothiocyanates, the presence of active ESP favors the formation of nitriles from non-alkenyl glucosinolates like this compound. sci-hub.sefrontiersin.org

Crucially, the activity of ESP is dependent on the presence of ferrous iron (Fe2+) as an essential cofactor. nih.govsrce.hrsci-hub.se Studies on seed powders from plants like cabbage, which contain significant amounts of this compound, have demonstrated that ESP activity drives the formation of nitriles at the expense of isothiocyanates. sci-hub.se When ESP is present and active (i.e., in the presence of Fe2+), the aglycone of this compound is converted into 3-methylsulfinylpropyl nitrile rather than iberin. sci-hub.sefrontiersin.org This redirection can have significant implications, as the biological activities of nitriles and isothiocyanates can differ substantially.

Thermal Effects on Myrosinase Activity and Glucosinolate Stability

Thermal processing, such as cooking, has a profound impact on the this compound-myrosinase system. semanticscholar.org Myrosinase, like most enzymes, is susceptible to heat and can be partially or completely inactivated. frontiersin.orgnih.gov The thermal stability of myrosinase varies between different Brassica species. semanticscholar.orgfrontiersin.org For example, myrosinase from broccoli has been reported to have lower thermal stability, losing over 90% of its activity after just a few minutes at 60°C, whereas cabbage myrosinase may require higher temperatures or longer duration for similar inactivation. frontiersin.orgagrifoodscience.com Cooking methods like boiling can lead to a loss of approximately 90% of total glucosinolate content, partly due to myrosinase inactivation and leaching into the cooking water. frontiersin.org

This compound itself also exhibits thermal instability. In studies where myrosinase was deliberately inactivated prior to heating, this compound was identified as one of the most thermally labile aliphatic glucosinolates. nih.govfrontiersin.org Research on broccoli demonstrated that as temperatures increased, the degradation rate of this compound was among the highest of the aliphatic glucosinolates. nih.govfrontiersin.org This thermal degradation was also found to increase with higher water content in the sample. nih.govfrontiersin.org Therefore, high temperatures can lead to the loss of this compound through direct thermal breakdown, independent of myrosinase activity. frontiersin.org

ComponentThermal EffectKey Research Finding
MyrosinaseInactivation by heat.Activity can be reduced by over 90% at temperatures around 60-70°C, though stability varies by plant source. frontiersin.orgagrifoodscience.com
This compoundThermal degradation.Exhibits one of the highest degradation rates among aliphatic glucosinolates upon heating, independent of enzyme activity. nih.govfrontiersin.org

Microbial Metabolism of this compound and its Derivatives (e.g., Plant-associated microbes, in vitro gut microbiota models)

When consumed, particularly after cooking has inactivated plant myrosinase, intact this compound can be metabolized by microorganisms residing in the human gut. frontiersin.orgfrontiersin.org Various gut bacteria possess myrosinase-like enzymatic activity, enabling them to hydrolyze glucosinolates. mdpi.commdpi.com However, the metabolic pathways and resulting products can be complex and strain-specific. mdpi.com

In vitro studies using human gut bacteria have provided specific insights into this compound metabolism. One comprehensive study found significant variation among different bacterial strains:

Escherichia coli VL8 : This strain was highly effective, metabolizing 80-90% of the available this compound. It demonstrated a two-step process, first reducing this compound (a sulfoxide) to its corresponding sulfide (B99878) form, glucoiberverin. Subsequently, it hydrolyzed glucoiberverin to produce iberverin and iberverin nitrile. nih.govresearchgate.net

Enterococcus casseliflavus CP1 : This bacterium metabolized a moderate amount, around 40-50% of the this compound, yielding relatively low concentrations of the isothiocyanate iberin. mdpi.comnih.govresearchgate.net

Lactobacillus agilis R16 : This strain showed very limited activity, metabolizing only about 10% of the this compound with no detectable formation of isothiocyanates or nitriles. nih.govresearchgate.net

These findings, derived from in vitro gut microbiota models, highlight that the composition of an individual's gut microbiota can significantly influence the bioconversion of this compound and, consequently, the profile of bioactive compounds produced. nih.govuea.ac.uk The reduction of this compound to glucoiberverin by gut microbes has also been observed in broader fermentation models using human fecal microbiota. uea.ac.uk

In the plant environment, plant-associated microbes can also metabolize glucosinolates. For instance, studies have shown that certain endophytic fungi, such as strains of Fusarium oxysporum, are capable of degrading this compound. researchgate.net

Microorganism (Model)Metabolic Action on this compoundProducts Formed
Escherichia coli VL8 (In vitro gut model)Metabolized 80-90%. nih.govresearchgate.net Reduction and subsequent hydrolysis. nih.govGlucoiberverin, Iberverin, Iberverin nitrile. nih.govresearchgate.net
Enterococcus casseliflavus CP1 (In vitro gut model)Metabolized 40-50%. nih.govresearchgate.netIberin (low concentration). nih.govresearchgate.net
Lactobacillus agilis R16 (In vitro gut model)Metabolized ~10%. nih.govresearchgate.netNo detectable products. nih.govresearchgate.net
Fusarium oxysporum (Plant-associated fungus)Degradation of this compound. researchgate.netNot specified.

Role of Glucoiberin and Its Derivatives in Plant Biology

Plant Defense Mechanisms Against Biotic Stress

Plants are constantly under attack from a variety of organisms, including herbivores, fungi, bacteria, and nematodes. Glucoiberin (B1241102) and its derivatives form a crucial part of the plant's chemical arsenal (B13267) against these biotic threats. The "mustard oil bomb" is a classic defense mechanism where tissue damage, caused by herbivores or pathogens, brings glucosinolates like this compound into contact with the myrosinase enzyme. wur.nl This interaction triggers the hydrolysis of this compound, releasing biologically active compounds, most notably isothiocyanates such as iberin (B1674146). wur.nltandfonline.com

Anti-Herbivore Activity

The hydrolysis products of this compound, particularly iberin, exhibit significant anti-herbivore properties. researchgate.net These compounds can act as feeding deterrents, reducing the amount of damage inflicted by insects. researchgate.net Studies have shown that while some specialist herbivores have evolved to tolerate or even use glucosinolates as feeding cues, for many generalist herbivores, these compounds are toxic or unpalatable. researchgate.netresearchgate.net The production of these defensive chemicals is a dynamic process; for instance, herbivory can induce an increase in the concentration of certain glucosinolates, enhancing the plant's protective capabilities. mdpi.com Research on Brassica oleracea var. acephala (kale) has demonstrated that variations in the foliar content of this compound can influence the abundance of herbivorous insects. researchgate.net

Antifungal Properties of Hydrolysis Products

The breakdown products of this compound are potent antifungal agents, effective against a broad spectrum of plant pathogenic fungi. researchgate.netacs.org Iberin, the isothiocyanate derived from this compound, has demonstrated significant fungitoxic activity. acs.orgscispace.com Research has shown that hydrolysis products from this compound are particularly effective against several economically important fungal pathogens. acs.org

The fungitoxic effects of this compound's hydrolysis products have been confirmed against a range of pathogenic fungi, showcasing their broad-spectrum activity. acs.org The most effective hydrolysis products were those derived from this compound, which showed significant inhibitory effects on several fungal species. acs.org For example, these products have shown EC₅₀ values of 0.05 mg/mL against Rhizoctonia solani, Sclerotinia sclerotiorum, Diaporthe phaseolorum, and Pythium irregulare. acs.org The minimum inhibitory concentration for these fungi ranged from 0.1 to 1.2 mg/mL. acs.org Furthermore, thio-functionalized glucosinolates like this compound have been reported to exhibit stronger activity against fungi than other types of isothiocyanates. frontiersin.org

Fungitoxic Activity of this compound Hydrolysis Products

Fungal Pathogen EC₅₀ (mg/mL) Minimum Inhibitory Concentration (mg/mL)
Rhizoctonia solani 0.05 0.1 - 1.2
Sclerotinia sclerotiorum 0.05 0.1 - 1.2
Diaporthe phaseolorum 0.05 0.1 - 1.2
Pythium irregulare 0.05 0.1 - 1.2
Fusarium culmorum Not specified Not specified

Antibacterial Properties of Hydrolysis Products

The antimicrobial activity of this compound's hydrolysis products extends to bacteria. researchgate.net Iberin, in particular, has been identified as having notable antibacterial efficacy. tandfonline.com Studies have demonstrated the activity of these compounds against both Gram-positive and Gram-negative bacteria.

Research on the seed hydrolysate of Lobularia libyca, which contains this compound, showed significant antibacterial activity. tandfonline.com The activity against Staphylococcus aureus was particularly noteworthy. tandfonline.com The isothiocyanates released from glucosinolate hydrolysis are generally recognized as the most biologically active compounds, possessing broad-spectrum antimicrobial properties. tandfonline.com

Nematicidal and Allelopathic Effects

The biological activities of this compound and its derivatives also include nematicidal and allelopathic effects. researchgate.net Glucosinolate breakdown products, including those from this compound, have been shown to have nematicidal properties. researchgate.net Allelopathy refers to the chemical inhibition of one plant by another, and the release of isothiocyanates from decomposing Brassica tissues can suppress the germination and growth of other plants, a phenomenon known as biofumigation. scispace.comnrel.gov

The degradation products of glucosinolates from certain Brassicaceae species, including those containing this compound, have demonstrated high fungitoxic activity in vitro and are considered for their potential as natural biofumigants. scispace.com These compounds can suppress widespread soilborne fungi. scispace.com The allelopathic effects are not limited to fungi; they can also inhibit the germination of various plant species. researchgate.net

Response to Abiotic Stress

In addition to their role in biotic defense, glucosinolates like this compound are involved in the plant's response to abiotic stresses such as high temperatures and salinity. mdpi.commaxapress.com The accumulation of specific glucosinolates can change in response to environmental cues, suggesting their involvement in stress tolerance mechanisms. capes.gov.br

For example, high temperatures have been shown to cause a significant increase in the synthesis of this compound in Brassica oleracea. mdpi.com This suggests that this compound may play a protective role under heat stress. While the precise mechanisms are still being elucidated, it is clear that the glucosinolate profile of a plant is dynamic and responsive to the abiotic environment. mdpi.commaxapress.com

Interactions with Plant Signaling Pathways

The biosynthesis and accumulation of this compound are regulated by complex signaling networks within the plant, involving key plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET). mdpi.commdpi.comfrontiersin.org These signaling molecules are crucial for orchestrating the plant's defense responses to both biotic and abiotic stresses. mdpi.comfrontiersin.org

Wounding and herbivory trigger the JA signaling pathway, which in turn can modulate glucosinolate levels. mdpi.comfrontiersin.org Interestingly, studies on broccoli have indicated that JA may act as an inhibitor for the biosynthesis of aliphatic glucosinolates like this compound. mdpi.comnih.gov Blocking JA production led to an accumulation of this compound, suggesting a complex regulatory role for this hormone. mdpi.comnih.gov Ethylene signaling also plays a part, with inhibitors of ethylene action affecting the wound-induced accumulation of glucosinolates. nih.gov Salicylic acid is another key signaling molecule that can influence glucosinolate profiles, often acting antagonistically to the JA pathway. nih.gov The interplay between these signaling pathways allows the plant to fine-tune its defensive chemistry in response to specific threats. mdpi.comfrontiersin.org

Advanced Analytical Methodologies for Glucoiberin Research

Extraction Techniques

The initial and critical step in glucoiberin (B1241102) research is its efficient extraction from plant matrices. This process involves separating the compound from a complex mixture of other metabolites. The choice of solvent, temperature, and methods for tissue disruption are paramount in maximizing the extraction yield while preserving the integrity of the compound.

Optimization of Solvent Systems

The selection of an appropriate solvent system is crucial for the effective extraction of this compound. Various solvents and solvent mixtures have been investigated to maximize the recovery of this and other glucosinolates.

Methanol-water mixtures are commonly employed for glucosinolate extraction. nih.gov Research has shown that a 70% methanol (B129727) solution is effective for extracting glucosinolates. nih.gov Some studies have explored the use of ethanol (B145695) as a less toxic alternative to methanol. For instance, a study on broccoli sprouts found that a 50% ethanol/water mixture at 40°C resulted in the highest extraction of total glucosinolates. mdpi.com The use of cold methanol has also been proposed as a safer and more efficient alternative to boiling methanol, as it minimizes the risk of degradation and is less hazardous. whiterose.ac.ukresearchgate.net The optimization of solvent systems often involves balancing extraction efficiency with the need to inhibit myrosinase, the enzyme that degrades glucosinolates. nih.govgoogle.com

A comparative study on different extraction methods for glucosinolates from various Brassicaceae species concluded that cold methanol extraction performed as well as or better than other tested methods, with the exception of one specific glucosinolate in radish shoots. whiterose.ac.uk The following table summarizes findings from a study optimizing extraction from cauliflower, which contains this compound. mdpi.com

Solvent SystemTemperature (°C)Extraction Time (min)Total Glucosinolate Content (μg SE/g DW)
42% Ethanol43307400
42% Methanol4330-
70% Acetone7020-
70% Methanol7020-
Data from a study on cauliflower, a source of this compound, showing the optimized conditions for ultrasound-assisted extraction (UAE) compared to other methods. mdpi.com SE = Sinigrin (B192396) Equivalence; DW = Dry Weight.

Effect of Temperature and Tissue Disruption on Yield

Temperature and the method of tissue disruption are critical factors that significantly influence the yield of extracted this compound. The primary goal is to effectively break down plant cell walls to release the glucosinolates while simultaneously inactivating the myrosinase enzyme to prevent their degradation.

High temperatures can facilitate the extraction process by increasing the solubility of compounds and disrupting cell walls. mdpi.com However, excessive heat can also lead to the degradation of thermolabile compounds. mdpi.com Studies have shown that temperatures around 70-75°C are often used to inactivate myrosinase. nih.govmdpi.com For example, a method for glucosinolate extraction involves heating the plant material in a methanol-water mixture at high temperatures to disable myrosinase activity. nih.gov Conversely, some research suggests that lower temperatures can also be effective. A study on broccoli sprouts found optimal extraction at 40°C with a 50% ethanol/water mixture. mdpi.com Another approach advocates for the use of cold 80% methanol, which has been shown to be effective in inhibiting myrosinase and extracting glucosinolates from frozen wet tissue. whiterose.ac.ukresearchgate.net

Effective tissue disruption is essential for maximizing the release of intracellular compounds. Common methods include grinding freeze-dried plant material into a fine powder or homogenizing frozen-fresh samples, sometimes with the aid of liquid nitrogen. researchgate.netmdpi.com Lyophilization (freeze-drying) is a standard procedure used to prepare samples for disruption, but it has been shown in some cases to reduce the final glucosinolate concentration. whiterose.ac.ukresearchgate.net Microwave-assisted extraction has also been explored as a rapid method for heating and inactivating enzymes. mdpi.com However, the optimal microwave conditions can vary significantly between different plant tissues. mdpi.com

Tissue Disruption MethodKey FeaturesImpact on Yield
Freeze-drying and GrindingInhibits myrosinase; produces a homogeneous powder. mdpi.comCan be stored for long periods, but may lead to some loss of glucosinolates. whiterose.ac.ukresearchgate.netmdpi.com
Grinding Frozen-Fresh TissueOften uses liquid nitrogen to maintain low temperatures and inhibit enzyme activity. mdpi.comConsidered more energy-efficient and can be more effective than freeze-drying for some samples. researchgate.netmdpi.com
Disruption in Cold MethanolHomogenizing frozen tissue directly in cold methanol. whiterose.ac.ukresearchgate.netShown to be a simplified and effective method, avoiding the need for freeze-drying. whiterose.ac.ukresearchgate.net
Microwave TreatmentRapidly inactivates enzymes through heating. mdpi.comConditions need to be optimized for specific plant tissues to avoid degradation. mdpi.com

Purification Strategies

Following extraction, this compound must be purified from the crude extract, which contains a mixture of other glucosinolates, phenolics, and various plant metabolites. Chromatographic techniques are central to achieving high-purity this compound for use as an analytical standard or in further research.

Liquid Chromatography Techniques (e.g., Preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying specific compounds from a complex mixture. researchgate.netusda.gov In the context of this compound, preparative HPLC allows for the separation of individual glucosinolates based on their physicochemical properties. researchgate.netscirp.org

The process often involves an initial cleanup of the crude extract, which can be achieved through methods like flash chromatography, before proceeding to preparative HPLC. usda.gov The choice of the stationary phase (the column) and the mobile phase (the solvent system) is critical for achieving good separation. Reversed-phase columns are commonly used, and the mobile phase typically consists of a gradient of an aqueous solvent and an organic solvent like methanol or acetonitrile. usda.gov Sometimes, ion-pairing reagents are added to the mobile phase to improve the retention and separation of anionic compounds like glucosinolates, though methods have been developed that achieve good separation without them. researchgate.netusda.gov The fractions containing the purified this compound are collected, and the solvent is removed, often by evaporation and freeze-drying, to yield the pure compound. usda.gov

Anion Exchange Chromatography

Anion exchange chromatography is a highly effective method for the purification of glucosinolates, including this compound, due to their anionic nature. scirp.orgmdpi.com This technique separates molecules based on their net negative charge.

In this process, a crude plant extract is passed through a column packed with a positively charged resin, such as DEAE (diethylaminoethyl) Sephadex. nih.govmdpi.com The negatively charged glucosinolates bind to the resin, while neutral and positively charged impurities are washed away. nih.govmdpi.com The bound glucosinolates can then be eluted from the column using a salt solution, such as potassium sulfate (B86663). scirp.orgmdpi.com This method has been successfully used to isolate a mixture of glucosinolates, including this compound, from Tuscan black kale seeds. mdpi.com Strong ion-exchange centrifugal partition chromatography (SIX-CPC) is another advanced technique that has been applied for the large-scale purification of various glucosinolates. thieme-connect.comfao.org

Quantitative Analysis Methods

Accurate quantification of this compound in plant extracts and purified samples is essential for research. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most widely used technique for this purpose. caas.cnmdpi.com

The standard method often involves the enzymatic desulfation of glucosinolates prior to HPLC analysis. nih.gov However, methods for the analysis of intact glucosinolates are also prevalent. researchgate.net HPLC systems are typically equipped with a Diode Array Detector (DAD) or an Ultraviolet (UV) detector for quantification based on the compound's UV absorbance. nih.govcaas.cn For greater sensitivity and structural confirmation, HPLC is often coupled with Mass Spectrometry (MS). caas.cnmdpi.com Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) combined with tandem mass spectrometry (MS/MS) provide high resolution, sensitivity, and speed, making them powerful tools for both qualitative and quantitative analysis of this compound and other glucosinolates. mdpi.comcaas.cn Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has also emerged as a valuable method for the validation and purity assessment of reference materials like this compound, offering a direct and unbiased quantification. acs.orgresearchgate.netacs.org

A study analyzing 80 broccoli genotypes utilized UHPLC-Triple-TOF-MS to characterize and quantify glucosinolates, including this compound. caas.cn The following table presents a selection of glucosinolate concentrations found in different organs of broccoli.

Plant OrganThis compound Concentration Range (µmol/g DW)Average Glucosinolate Content (µmol/g DW)
RootsPresent41.518
StalksPresent1.503
LeavesPresent0.682
FloretsPresent-
Data from a study on 80 broccoli genotypes. caas.cn The total glucosinolate content in florets ranged from 5.859 to 24.948 µmol/g DW. caas.cn

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or UV Absorption

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a cornerstone technique for the analysis of glucosinolates, including this compound. mdpi.com It is widely employed due to its robustness, cost-effectiveness, and accessibility in laboratories that may not have mass spectrometry capabilities. nih.gov

The standard procedure often involves an initial extraction of intact glucosinolates from plant material using a heated methanol-water mixture to deactivate the enzyme myrosinase. nih.gov This is followed by a purification step using an ion-exchange column. A critical step in the traditional HPLC-UV method is the enzymatic desulfation of the glucosinolates, which converts them into their corresponding desulfo-forms. nih.gov These desulfo-glucosinolates are then separated, typically on a reversed-phase C18 column, and detected by monitoring their UV absorption, commonly at a wavelength of 229 nm. nih.govsigmaaldrich.comresearchgate.net

Quantification is achieved by comparing the retention times and UV spectra of the analytes with those of commercially available reference standards. nih.gov Due to the structural similarity among glucosinolates, concentrations are often calculated relative to a common standard, such as sinigrin, using established response factors. nih.govjove.com For instance, this compound has been assigned a response factor of 1.2 relative to sinigrin. nih.govresearchgate.netjove.com In-house laboratory methods have reported a limit of quantification for a glucosinolate profile including this compound at approximately 0.1 mmol/kg using HPLC-UV. analytice.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QqQ(LIT))

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), represents a significant advancement over HPLC-UV for this compound analysis. mdpi.comresearchgate.net This powerful technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometric detection. mdpi.com A major advantage of LC-MS/MS is its ability to analyze intact glucosinolates directly, eliminating the need for the time-consuming desulfation step required in HPLC-UV methods. nih.govnih.gov

In LC-MS/MS analysis, this compound is typically detected in negative ion mode as the deprotonated molecule [M-H]⁻. The technique's high selectivity is achieved through modes like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. researchgate.net For many glucosinolates, a common transition involves the precursor ion fragmenting to produce a characteristic sulfate-related product ion at m/z 97. researchgate.netnih.gov This specificity allows for reliable quantification even in complex biological matrices. nih.gov

A study utilizing a liquid chromatography-hybrid triple quadrupole-linear ion trap (LC-QqQ(LIT)) mass spectrometer was developed to quantify intact glucosinolates in Arabidopsis thaliana roots. nih.govnih.govresearchgate.net The method demonstrated good inter-day and intra-day accuracy and recovery for this compound, with matrix effects having a negligible impact on its ionization. nih.govnih.gov The high sensitivity of LC-MS/MS allows for the detection and structural elucidation of even minor glucosinolates in plant extracts. mdpi.comresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique particularly well-suited for the separation of highly polar compounds that are poorly retained on traditional reversed-phase (RP) columns. acs.orgnih.govthermofisher.com Since glucosinolates like this compound are highly polar, HILIC offers a more effective separation approach. acs.orgnih.gov In HILIC, a polar stationary phase is used with a mobile phase gradient that transitions from high organic content to high aqueous content, which is the opposite of reversed-phase chromatography. thermofisher.com

When coupled with tandem mass spectrometry (HILIC-MS/MS), this method provides a powerful tool for the comprehensive analysis of glucosinolates. One study successfully developed and applied a HILIC-MS/MS method for the simultaneous quantification of 22 different glucosinolates, including this compound (referred to as glucoriberin in the study), from various Brassicaceae vegetables. acs.orgnih.gov This demonstrates the efficiency and broad applicability of the technique for creating detailed glucosinolate profiles. The use of an organic-rich mobile phase in HILIC also enhances analyte desolvation in the mass spectrometer's electrospray ionization (ESI) source, which can lead to a significant improvement in sensitivity compared to RP-LC-MS. thermofisher.comlongdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., quantitative NMR (qNMR))

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure. mdpi.combyjus.com It relies on the magnetic properties of atomic nuclei and can be used for both qualitative and quantitative assessments. mdpi.combyjus.comlibretexts.org For this compound research, NMR is invaluable for structural elucidation and for determining the absolute purity of reference materials. researchgate.net

Quantitative NMR (qNMR), specifically ¹H qNMR, is a primary ratio analytical method that can determine the concentration or purity of a substance. acs.orgox.ac.ukresolvemass.ca A key advantage of qNMR is its potential for "universal detection," where the signal response is directly proportional to the number of nuclei, allowing for quantification often without the need for an identical reference standard of the analyte itself. researchgate.netacs.orgacs.org Instead, a certified internal standard of a different, well-characterized compound can be added to the sample at a known concentration for absolute quantification. resolvemass.ca This makes qNMR an orthogonal method to chromatography for purity evaluation and is particularly critical for qualifying reference materials, which may contain unknown amounts of salts or water. researchgate.netacs.org

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique used for detecting and quantifying substances like glucosinolates. mdpi.comthermofisher.com This method is recognized for being fast, cost-efficient, and suitable for high-throughput screening of numerous samples. mdpi.com The core principle of ELISA is the highly specific binding between an antibody and its target antigen—in this case, a specific glucosinolate like this compound. mdpi.comthermofisher.com

In a typical ELISA procedure for glucosinolate analysis, specific antibodies designed to target the molecule of interest are prepared. mdpi.com The plant extract sample is added to a microplate well where the antigen-antibody binding occurs. An enzyme linked to the antibody reacts with an added substrate to produce a detectable signal, often a color change, which is measured with a spectrophotometer. mdpi.com The signal intensity is proportional to the amount of the target glucosinolate in the sample. While ELISA is highly effective for rapid quantification, it can be limited by factors such as antibody cross-reactivity with structurally similar glucosinolates and a potential lack of specificity compared to chromatographic methods. mdpi.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers several advantages for glucosinolate analysis, including short analysis times, high separation efficiency, and minimal consumption of samples and reagents. mdpi.comecu.edu.auresearchgate.net CE separates ionized compounds in a capillary filled with an electrolyte based on their charge-to-size ratio under the influence of an electric field. researchgate.net

Several CE modes have been applied to glucosinolate analysis. Micellar Electrokinetic Capillary Chromatography (MECC), a variant of CE, has been optimized for the separation of intact glucosinolates from rapeseed and other cruciferous plants. gcirc.org This method can achieve complete separation of multiple glucosinolates in under 18 minutes with high efficiency. gcirc.org However, challenges can arise, such as the co-migration of structurally similar glucosinolates; for example, one study reported partial co-migration between this compound and glucoraphanin (B191350). ecu.edu.au Another approach involves the derivatization of isothiocyanates (the enzymatic breakdown products of glucosinolates) followed by sensitive detection using laser-induced fluorescence (LIF), which allows for the profiling and quantification of the parent glucosinolates. acs.orgnih.gov

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy, particularly near-infrared (NIR) and Fourier-transform mid-infrared (FT-MIR) spectroscopy, has emerged as a rapid, non-destructive, and low-cost alternative to traditional wet-chemical methods for glucosinolate analysis. gcirc.orgoup.comnih.govexeter.ac.uk This vibrational spectroscopy technique measures the interaction of infrared radiation with a sample to obtain a chemical fingerprint. tandfonline.com

IR methods are primarily used to predict the total or individual glucosinolate content in bulk samples like vegetables and oilseeds without requiring solvent extraction or other complex sample preparation. oup.comtandfonline.com The complex spectral data obtained is typically analyzed using chemometric techniques, such as partial least squares (PLS) regression, to build calibration models that correlate the spectra with concentration values determined by a reference method (like HPLC). oup.comtandfonline.com While IR spectroscopy is an excellent tool for rapid screening and quality control in agricultural and food industry settings, it is generally considered less precise for the quantification of specific, individual glucosinolates compared to definitive methods like LC-MS. gcirc.orgtandfonline.com

Data Tables

Table 1: Summary of Research Findings on Analytical Methodologies for this compound

Methodology Principle & Application Key Findings & Parameters for this compound/Glucosinolates Advantages Limitations
HPLC-DAD/UV Chromatographic separation of desulfo-glucosinolates with UV detection. nih.govColumn: Reversed-phase C18. nih.govDetection: 229 nm. nih.govQuantification: Based on response factors (this compound RF=1.2). nih.govjove.comCost-effective, robust, widely available. nih.govRequires time-consuming desulfation step; lower specificity than MS. nih.gov
LC-MS/MS Chromatographic separation of intact glucosinolates with highly specific mass detection. mdpi.comMode: Multiple Reaction Monitoring (MRM). researchgate.netValidation: Good accuracy and recovery for this compound. nih.govHigh sensitivity and specificity; no desulfation needed. researchgate.netnih.govHigher equipment cost and complexity. researchgate.net
HILIC-MS/MS Chromatographic separation for highly polar compounds. thermofisher.comApplication: Simultaneous quantification of 22 glucosinolates. acs.orgnih.govExcellent for polar analytes; enhanced MS sensitivity. acs.orgthermofisher.comLess common than reversed-phase LC.
NMR (qNMR) Non-destructive structural elucidation and absolute quantification based on nuclear magnetic properties. mdpi.comacs.orgApplication: Purity assessment of reference materials. researchgate.netNon-destructive; provides structural information; absolute quantification possible. researchgate.netacs.orgLower sensitivity than MS; requires specialized equipment. acs.org
ELISA Immunoassay based on specific antibody-antigen binding. mdpi.comApplication: High-throughput screening. mdpi.comFast, cost-effective, simple procedure. mdpi.comPotential for cross-reactivity and limited specificity. mdpi.com
Capillary Electrophoresis Separation of charged molecules in a capillary based on charge-to-size ratio. researchgate.netMode: MECC for intact glucosinolates. gcirc.orgChallenge: Partial co-migration of this compound and glucoraphanin reported. ecu.edu.auHigh resolution, fast analysis, low sample volume. ecu.edu.augcirc.orgCan require derivatization; potential for co-migration. ecu.edu.auacs.org
Infrared Spectroscopy Non-destructive analysis based on absorption of infrared radiation, coupled with chemometrics. tandfonline.comApplication: Rapid prediction of glucosinolate content in bulk samples (e.g., seeds). gcirc.orgtandfonline.comRapid, non-destructive, low-cost. exeter.ac.ukLess precise than chromatography; requires reference method for calibration. tandfonline.com

Structural Elucidation and Identification Techniques

A combination of spectroscopic and spectrometric methods is employed to unambiguously determine the molecular structure of this compound. These techniques provide detailed information about the connectivity of atoms, the three-dimensional arrangement, and the functional groups present in the molecule.

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. acs.orgmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to obtain a comprehensive understanding of the molecule's framework. acs.org

1D NMR, specifically ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR), provides fundamental information. The ¹H NMR spectrum of this compound displays characteristic signals, including a doublet for the anomeric proton of the β-D-glucose unit and a singlet for the methyl group in the sulfoxide (B87167) moiety. researchgate.net The ¹³C NMR spectrum complements this by showing the expected number of carbon signals, corresponding to the glucose unit and the 3-methylsulfinylpropyl aglycone. acs.org

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons. These experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the partial structure of the aliphatic side chain through correlations between adjacent protons. acs.org The use of 2D NMR is particularly important for resolving overlapping signals in the complex ¹H spectrum. researchgate.net

Detailed analysis of coupling constants derived from 1D spectral simulations is also crucial for confirming the stereochemistry of the glucose moiety. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Atom ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm, multiplicity, J in Hz)
Aglycone
C-1 (C=N) 156.4
C-2 (CH₂) 54.3 2.95 (m), 3.20 (m)
C-3 (CH₂) 24.1 2.15 (m)
C-4 (CH₂) 37.8 2.75 (m)
C-5 (CH₃) 13.9 2.74 (s)
Glucose
C-1' 81.7 5.07 (d, 9.8)
C-2' 71.5 3.45 (m)
C-3' 78.1 3.40 (m)
C-4' 70.3 3.35 (m)
C-5' 76.9 3.30 (m)
C-6' 61.4 3.70 (m), 3.85 (m)

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. mdpi.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis of this compound in complex mixtures, such as plant extracts. mdpi.comnih.gov

In MS analysis of glucosinolates, negative ion electrospray ionization (ESI) is commonly employed. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern is characteristic of the molecule and aids in its identification. researchgate.netresearchgate.net For instance, the fragmentation of this compound can provide insights into its side-chain structure. researchgate.net LC-MS/MS methods have been developed for the comprehensive analysis of major dietary glucosinolates, including this compound. nih.gov

Standardization and Validation of Analytical Procedures

The standardization and validation of analytical methods are critical to ensure the reliability, reproducibility, and accuracy of quantitative results for this compound. acs.orgjst.go.jp This is particularly important for the quality control of plant-derived pharmaceutical products and in comparative studies. acs.org

Validation of an analytical method for this compound typically involves assessing several parameters, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is often expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.comresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined through recovery studies by spiking a blank matrix with a known amount of this compound standard. mdpi.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other glucosinolates or matrix components. mdpi.com

Recovery: The efficiency of the extraction procedure, determined by comparing the amount of analyte in the final extract to the initial amount in the sample. nih.govmdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of this compound in various matrices, demonstrating good linearity, precision, and accuracy. researchgate.netmdpi.comresearchgate.net For example, a validated LC-MS/MS method for several glucosinolates, including this compound, reported intra- and inter-batch coefficients of variation between 1-4% and 3-10%, respectively, with recoveries for glucosinolates in the range of 85-90%. nih.gov Quantitative Nuclear Magnetic Resonance (qNMR) has also been proposed as a powerful method for the quantitative validation of this compound reference material. acs.orgnih.gov

Table 2: Example of Validation Parameters for an LC-MS/MS Method for this compound

Parameter Typical Value/Range
Linearity (r²) > 0.999
Intra-day Precision (%RSD) < 6%
Inter-day Precision (%RSD) < 10%
Accuracy/Recovery 85-115%
Limit of Detection (LOD) 0.5 - 2 pmol

These values are illustrative and can vary depending on the specific method and laboratory.

Biochemical and Molecular Mechanisms of Action of Glucoiberin Hydrolysis Products

Modulation of Cellular Signaling Pathways (e.g., Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway activation, Nuclear Factor kappa-light-chain-enhancer of activated B-cell (NF-κB) pathway inhibition)

Iberin (B1674146), the hydrolysis product of glucoiberin (B1241102), demonstrates a significant capacity to modulate key cellular signaling pathways that are crucial in cellular defense and inflammatory responses. nih.govmdpi.com Its primary actions involve the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway. nih.govnih.govmdpi.com

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. liberty.edumdpi.com Iberin is a potent activator of this pathway. nih.govlktlabs.com Studies have shown that iberin administration leads to the nuclear translocation of Nrf2. nih.govlktlabs.com Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective enzymes. liberty.edu Research in murine fibroblast cell lines (NIH3T3) has demonstrated that iberin treatment increases nuclear Nrf2 levels. nih.gov This activation subsequently enhances the expression of downstream antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govnih.gov This mechanism is central to the antioxidative properties of iberin. nih.gov

Nuclear Factor kappa-light-chain-enhancer of activated B-cell (NF-κB) Pathway Inhibition

The NF-κB pathway is a key regulator of inflammatory responses, and its inhibition is a significant aspect of iberin's anti-inflammatory effects. mdpi.comscbt.com Iberin has been shown to suppress the activation of NF-κB in various cell types. nih.govresearchgate.net For instance, in tumor necrosis factor (TNF)-α-stimulated human oral epithelial cells (TR146), iberin at a concentration of 15 μM reduced the TNF-α-induced phosphorylation of both NF-κB p65 and its inhibitory subunit, IκB-α. nih.gov By preventing the phosphorylation and subsequent degradation of IκB-α, iberin ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes. nih.govnih.gov Similar inhibitory effects on NF-κB activation have been observed in lipopolysaccharide (LPS)-stimulated macrophage cell lines (RAW 264.7). nih.govresearchgate.net

Besides the Nrf2 and NF-κB pathways, research indicates that iberin can also inhibit other signaling pathways, such as the signal transducer and activator of transcription 3 (STAT3) and the p70S6 kinase (p70S6K)-S6 ribosomal protein (S6) pathways, further contributing to its anti-inflammatory profile. nih.govnih.gov

Signaling PathwayEffect of IberinKey Molecular EventsCell ModelReference
Nrf2ActivationIncreased nuclear translocation of Nrf2; Upregulation of HO-1 and NQO1 expression.Murine Fibroblast (NIH3T3), Human Oral Epithelial (TR146) nih.govnih.gov
NF-κBInhibitionReduced phosphorylation of NF-κB p65 and IκB-α.Human Oral Epithelial (TR146), Macrophage (RAW 264.7) nih.govresearchgate.net
STAT3InhibitionSignificantly reduced STAT3 phosphorylation.Human Oral Epithelial (TR146) nih.govnih.gov
p70S6K-S6InhibitionEffectively reduced phosphorylation of p70S6K and S6.Human Oral Epithelial (TR146) nih.govnih.gov

Interaction with Enzyme Systems (e.g., Phase II detoxification enzymes)

Iberin actively interacts with and upregulates various enzyme systems, particularly the Phase II detoxification enzymes, which play a critical role in neutralizing and eliminating xenobiotics and endogenous toxins. lktlabs.comnih.govaskthescientists.com The induction of these enzymes is a key mechanism behind its chemopreventive and antioxidant effects. lktlabs.comnih.gov

The activation of the Nrf2 pathway by iberin directly leads to the increased expression of several Phase II enzymes. nih.govlktlabs.com Notable among these are:

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, exerting significant antioxidant and anti-inflammatory effects. Iberin administration has been shown to increase the expression of HO-1 in human oral epithelial cells. nih.govnih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinone intermediates and subsequent oxidative stress. nih.govmdpi.comwikipedia.org Studies have confirmed that iberin treatment enhances NQO1 expression. nih.govnih.gov

Glutathione (B108866) S-transferases (GSTs): This superfamily of enzymes catalyzes the conjugation of glutathione to a wide variety of electrophilic compounds, rendering them less reactive and more water-soluble for excretion. mdpi.comnih.govmdpi.com Isothiocyanates, including iberin, are known inducers of GSTs. lktlabs.comnih.gov

Other Antioxidant Enzymes: Research has also highlighted iberin's ability to increase the expression of other protective enzymes like thioredoxin reductase 1 and glutathione peroxidase 2 in cellular models. lktlabs.com

This induction of Phase II detoxification enzymes enhances the cell's capacity to defend against oxidative damage and toxic insults. researchgate.net

Antioxidative Mechanisms (at cellular level)

At the cellular level, the antioxidative mechanism of iberin is multifaceted, primarily revolving around the activation of the Nrf2 signaling pathway and the subsequent upregulation of antioxidant enzymes. nih.govnih.gov This action helps to mitigate oxidative stress, which is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.govyoutube.comyoutube.com

The core of iberin's antioxidant activity lies in its ability to trigger the Nrf2-dependent gene expression. nih.gov By promoting the nuclear translocation of Nrf2, iberin stimulates the production of a range of antioxidant proteins. nih.govlktlabs.com Studies have demonstrated that iberin administration increases the expression of Heme Oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), both of which are critical in cellular antioxidant defense. nih.govnih.govresearchgate.net The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and protect against oxidative damage. mdpi.com For example, NQO1 detoxifies reactive quinones, which can otherwise participate in redox cycling and generate superoxide (B77818) radicals. mdpi.com

Furthermore, iberin has been shown to increase the expression of other antioxidative enzymes such as thioredoxin reductase 1 and glutathione peroxidase 2. lktlabs.com These findings collectively indicate that iberin strengthens the cellular antioxidant defense system, not by direct ROS scavenging, but by upregulating the endogenous machinery responsible for maintaining redox homeostasis. nih.govlktlabs.com

Anti-inflammatory Mechanisms (at cellular/molecular level)

Iberin demonstrates potent anti-inflammatory effects at the cellular and molecular levels by inhibiting the production of various inflammatory mediators and modulating key inflammatory signaling pathways. nih.govnih.govnih.gov

A primary mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.govmdpi.com By preventing the activation of NF-κB, iberin suppresses the transcription of numerous pro-inflammatory genes. nih.govnih.gov Research on TNF-α-stimulated human oral epithelial cells (TR146) and LPS-stimulated macrophages (RAW 264.7) has shown that iberin significantly inhibits the expression and production of multiple inflammatory mediators. nih.gov

These inhibited mediators include:

Pro-inflammatory Cytokines: Interleukin-6 (IL-6) and C-X-C motif chemokine ligand 10 (CXCL10). nih.govnih.govresearchgate.net

Adhesion Molecules: Vascular cell adhesion molecule-1 (VCAM-1). nih.govmdpi.com

Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govmdpi.com

By downregulating these molecules, iberin effectively reduces the inflammatory response. nih.gov For example, inhibiting iNOS and COX-2 leads to decreased production of nitric oxide and prostaglandins, respectively, both of which are key players in the inflammatory process. nih.gov The suppression of cytokines like IL-6 and chemokines like CXCL10 further dampens the immune response and recruitment of inflammatory cells. nih.govnih.gov

Inflammatory MediatorFunctionEffect of IberinCell ModelReference
Interleukin-6 (IL-6)Pro-inflammatory cytokineInhibited productionHuman Oral Epithelial (TR146) nih.govnih.gov
CXCL10ChemokineInhibited productionHuman Oral Epithelial (TR146) nih.govnih.gov
VCAM-1Adhesion moleculeSuppressed expressionHuman Oral Epithelial (TR146) nih.govmdpi.com
iNOSEnzyme producing nitric oxideInhibited expressionHuman Oral Epithelial (TR146), Macrophage (RAW 264.7) nih.govresearchgate.net
COX-2Enzyme producing prostaglandinsDown-regulated expressionHuman Oral Epithelial (TR146), Macrophage (RAW 264.7) nih.govresearchgate.net
TNF-αPro-inflammatory cytokineInhibited expressionMacrophage (RAW 264.7) nih.gov

Breeding and Genetic Engineering for Glucoiberin Content Modification in Plants

Conventional Breeding Approaches (e.g., divergent selection)

Conventional breeding, particularly through divergent mass selection, has proven to be an effective strategy for modifying the content of specific glucosinolates, including glucoiberin (B1241102), in Brassica crops. frontiersin.orgnih.gov This method involves selecting and interbreeding plants with either high or low levels of a target compound over several generations to create distinct lines with extreme phenotypes. csic.esfrontiersin.org

A notable study in kale (Brassica oleracea var. acephala) successfully implemented a divergent selection program to modify the concentration of this compound (GIB) in leaves. frontiersin.orgcsic.es Over three cycles of selection, researchers developed two distinct lines: one with high this compound content (HGIB) and one with low this compound content (LGIB). The HGIB line showed a 77.68% increase in this compound concentration, while the LGIB line exhibited a 45.33% decrease compared to the original population. frontiersin.orgnih.govresearchgate.netnih.gov This response to selection was found to be linear, indicating that continued selection could lead to further changes. frontiersin.orgnih.gov

Selection LineTarget CompoundPlant SpeciesOutcome of Selection (after 3 cycles)Reference
High this compound (HGIB)This compoundBrassica oleracea var. acephala (Kale)+77.68% increase in leaf content frontiersin.orgnih.govresearchgate.net
Low this compound (LGIB)This compoundBrassica oleracea var. acephala (Kale)-45.33% decrease in leaf content frontiersin.orgnih.govresearchgate.net

Genetic Engineering Strategies (e.g., gene overexpression, gene inactivation)

Genetic engineering offers a more targeted and rapid approach to modifying this compound content by directly manipulating the genes involved in its biosynthetic pathway. scirp.org These strategies include overexpressing key genes to boost production or inactivating them to prevent the synthesis or conversion of specific glucosinolates. nih.gov

The creation of mutant plant lines by knocking out specific genes provides another powerful tool. In Arabidopsis thaliana, researchers have developed mutants such as myb28myb29, which lacks aliphatic glucosinolates (the class to which this compound belongs), and cyp79B2cyp79B3, which does not produce indolic glucosinolates. scirp.orgohiolink.edu These models are invaluable for studying the function of specific glucosinolates and demonstrate the potential for creating crops with highly specialized profiles by targeting key regulatory or enzymatic genes. scirp.org

Genetic StrategyMechanismPotential Application for this compoundReference
Gene OverexpressionIncreases the transcription of a target gene, leading to higher enzyme production.Overexpress genes in the aliphatic glucosinolate pathway to boost precursor availability for this compound synthesis. nih.gov
Gene Inactivation (RNAi)Silences a specific gene, preventing its protein from being produced.Inactivate genes that convert this compound into other compounds, causing it to accumulate. nih.gov
Gene Knockout (Mutants)Creates a non-functional version of a gene.Develop knockout mutants of genes for other aliphatic glucosinolates to channel metabolic flux towards this compound. scirp.orgohiolink.edu

Marker-Assisted Selection for Specific Glucosinolate Profiles

Marker-assisted selection (MAS) bridges the gap between conventional breeding and molecular genetics. It accelerates the breeding process by using molecular markers to identify plants carrying the desired genetic traits for a specific glucosinolate profile, thereby reducing the need for extensive and time-consuming chemical analysis at each generation. agrojournal.orgresearchgate.net

The foundation of MAS is the identification of quantitative trait loci (QTL), which are regions of the genome associated with variation in a particular trait, such as this compound content. cabidigitallibrary.orgfrontiersin.org Once a QTL is identified, molecular markers (like SSRs or SNPs) that are physically close to the gene of interest on the chromosome can be used as a "flag" for that trait. agrojournal.orgnih.gov

In the context of this compound, which is a methylsulphinylalkyl glucosinolate, researchers have identified specific markers. A study in kale (Brassica oleracea) tested the simple sequence repeat (SSR) marker Ol12FO2 and found it was associated with this class of glucosinolates. agrojournal.orgagrojournal.orgresearchgate.net The marker was polymorphic, meaning it showed variability across different kale genotypes, confirming its suitability for use in breeding programs to select for plants with higher this compound content. agrojournal.orgresearchgate.net Other studies in Brassica napus and broccoli have successfully mapped numerous QTLs controlling the levels of aliphatic glucosinolates, including this compound, providing a toolkit of markers for breeders to use in developing new cultivars with tailored glucosinolate profiles. cabidigitallibrary.orgresearchgate.net

Marker/LocusTypeAssociated TraitPlant SpeciesReference
Ol12FO2SSRMethylsulphinylalkyl glucosinolates (incl. This compound)Brassica oleracea (Kale) agrojournal.orgagrojournal.orgresearchgate.net
QTL on Chromosome A9QTLTotal and major glucosinolate componentsBrassica napus cabidigitallibrary.org
QTLs on Chromosomes A04, A06, A09QTLEnvironmentally sensitive seed glucosinolate contentBrassica napus frontiersin.org
Various mQTLsQTLAliphatic glucosinolates (incl. This compound)Brassica oleracea (Broccoli) researchgate.net

Impact on Agronomic Traits and Plant Defense Phenotypes

Modifying the this compound content of a plant has direct consequences for its agronomic stability and its ability to defend itself against pests. frontiersin.orgohiolink.edu

From an agronomic perspective, breeding for altered this compound levels appears to be safe. The divergent selection program in kale that produced high and low this compound lines found no significant negative effects on important agronomic traits. frontiersin.orgfrontiersin.orgnih.gov This suggests that the concentration of this specific secondary metabolite can be modified without impairing plant growth or yield. frontiersin.orgnih.gov Similarly, research in Brassica rapa and B. napus showed that populations selected for modified glucosinolate content performed as well as or better than the original populations agronomically. frontiersin.org

The impact on plant defense is more complex, as glucosinolates are key components of the plant's chemical arsenal (B13267) against herbivores and pathogens. researchgate.netsrce.hrresearchgate.net The effects of altering this compound levels are dependent on the insect species. Studies using genetically modified Arabidopsis lines that lack aliphatic glucosinolates (the class including this compound) revealed significant impacts on insect herbivores. scirp.orgohiolink.edu For the specialist insect Pieris rapae (cabbage white butterfly), larvae feeding on plants without aliphatic glucosinolates developed into pupae that weighed significantly less. ohiolink.edu In contrast, the generalist herbivore Spodoptera exigua (beet armyworm) showed a feeding preference for plants lacking these compounds. scirp.orgohiolink.edu These findings indicate that increasing this compound could enhance resistance to some pests while potentially altering interactions with others, making it a critical consideration in crop improvement programs. ohiolink.edu

PhenotypeObserved Impact of Modifying Aliphatic Glucosinolate ContentAffected Organism/TraitReference
Agronomic TraitsNo significant effects on yield or other key characteristics were observed from divergent selection.Brassica oleracea (Kale) frontiersin.orgfrontiersin.orgnih.gov
Plant DefensePupae weighed significantly less when larvae were reared on plants lacking aliphatic glucosinolates.Pieris rapae (Specialist Herbivore) ohiolink.edu
Showed a feeding preference for plants lacking aliphatic glucosinolates.Spodoptera exigua (Generalist Herbivore) scirp.orgohiolink.edu

Future Research Directions and Unanswered Questions

Elucidation of Novel Biosynthetic Enzymes and Pathways

The core biosynthetic pathway of glucosinolates, including glucoiberin (B1241102), has been largely elucidated, starting from amino acid precursors. jst.go.jpnih.gov The process involves chain elongation, formation of the core glucosinolate structure, and subsequent secondary modifications. jst.go.jpnih.gov However, the complete enzymatic machinery and the potential for alternative or previously unknown pathways are not fully understood.

Recent research has identified key genes and enzymes involved. For instance, the AOP2 gene family encodes enzymes that catalyze the conversion of this compound to sinigrin (B192396) in some Brassica species. nih.gov Studies in Arabidopsis thaliana have been instrumental in identifying genes responsible for side-chain variability of aliphatic glucosinolates, such as GS-ELONG, GS-OX, GS-AOP, and GS-OH. mdpi.com Furthermore, research in Erysimum cheiranthoides has confirmed the presence of genes for the biosynthesis of this compound. elifesciences.org

Despite this progress, there are still gaps in our knowledge. The specific enzymes responsible for every step of the side-chain modification of all glucosinolates are yet to be definitively identified. Future research will likely focus on discovering and characterizing novel enzymes, potentially through a combination of genetic mapping, such as Quantitative Trait Locus (QTL) analysis, and advanced biochemical techniques. mdpi.com The elucidation of these novel components will provide a more complete picture of how the structural diversity of glucosinolates, including this compound, is generated.

Deeper Understanding of Environmental and Hormonal Regulation of this compound Metabolism in Plants

The production and accumulation of this compound are not static processes; they are dynamically regulated by a complex interplay of environmental cues and internal hormonal signals. nih.govfrontiersin.org This regulation allows plants to fine-tune their chemical defenses in response to changing conditions.

Environmental Factors:

Light: The quality of light, specifically the red-to-far-red ratio, can influence glucosinolate concentrations by affecting biosynthetic pathways. mdpi.com

Temperature: High temperatures, especially when combined with intense sun exposure, have been shown to decrease the levels of various glucosinolates, including this compound. mdpi.com

Nutrient Availability: The supply of sulfur and nitrogen is crucial for glucosinolate synthesis. Optimal levels of these nutrients can enhance the concentration of glucosinolates like this compound. mdpi.com

Soil pH: The pH of the soil can impact the availability of minerals necessary for glucosinolate biosynthesis and can also influence the types of breakdown products formed upon hydrolysis. mdpi.com

Hormonal Regulation: Plant hormones play a pivotal role in mediating the plant's response to the environment and regulating metabolic pathways. fiveable.mefiveable.melumenlearning.com

Salicylic (B10762653) Acid (SA): The effect of SA on glucosinolate levels appears to be concentration-dependent, with low concentrations enhancing accumulation and high concentrations having an inhibitory effect. oup.com

Abscisic Acid (ABA): ABA is involved in responses to abiotic stresses like drought and salinity and has been linked to the regulation of glucosinolate levels. frontiersin.org

Future research needs to unravel the intricate signaling cascades that connect these environmental and hormonal inputs to the specific transcriptional regulation of this compound biosynthetic genes. Understanding these connections will be crucial for predicting and potentially manipulating this compound content in crops.

Identification of Additional Biological Functions in Plant Stress Responses

The primary role of glucosinolates, including this compound, is widely recognized as a defense mechanism against herbivores and pathogens. mdpi.comresearchgate.netrevista-agroproductividad.org Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase into various bioactive compounds, such as isothiocyanates, which are toxic or deterrent to many pests and pathogens. jst.go.jprevista-agroproductividad.orgmaxapress.com

However, emerging evidence suggests that the functions of glucosinolates extend beyond direct defense. They are implicated in a broader range of stress responses:

Abiotic Stress: Glucosinolates and their breakdown products play a role in tolerance to abiotic stresses such as salinity, drought, and extreme temperatures. researchgate.netrevista-agroproductividad.orgnih.gov They can act as signaling molecules and influence the plant's physiological response to these stressors. researchgate.net For instance, the accumulation of specific glucosinolates can vary depending on the type and duration of the stress. researchgate.net

Oxidative Stress: Glucosinolates contribute to mitigating oxidative stress in plants. mdpi.com Higher levels of glucosinolates have been correlated with increased tolerance to oxidative damage. mdpi.com

Nutrient Storage: It has been proposed that glucosinolates may serve as a reservoir for sulfur and nitrogen, although their capacity as a primary sink for excess sulfur appears limited. nih.gov

Unanswered questions remain regarding the precise molecular mechanisms by which this compound and its hydrolysis products contribute to these broader stress responses. Future research should aim to identify the specific signaling pathways and target molecules that are modulated by these compounds, providing a more comprehensive understanding of their multifaceted roles in plant fitness. nih.govresearchgate.net

Advanced Methodologies for In Situ Analysis and Imaging of this compound Dynamics in Living Plants

Traditionally, the analysis of glucosinolates has relied on extraction-based methods, which provide an average concentration from a bulk tissue sample. apsnet.org While informative, these methods lack the spatial resolution to understand the distribution and dynamics of compounds like this compound within the complex architecture of a plant.

The development of Mass Spectrometry Imaging (MSI) techniques has revolutionized the field of metabolomics by enabling the in situ analysis and visualization of metabolites directly in tissue sections. frontiersin.orgnih.govnih.gov

MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization-MSI): This is a widely used technique that offers good spatial resolution and has been successfully applied to visualize metabolites in various plant tissues. frontiersin.orgnih.gov

DESI-MSI (Desorption Electrospray Ionization-MSI): This method does not require a matrix and can be applied directly to a plant's surface with minimal sample preparation. nih.gov

LAESI-MS (Laser Ablation Electrospray Ionization-MS): This ambient ionization technique also involves minimal sample preparation and allows for the acquisition of spatial information of metabolites in their native state. apsnet.org

These advanced imaging techniques are poised to provide unprecedented insights into the spatial distribution of this compound within different plant organs, tissues, and even at the single-cell level. mdpi.com Future research utilizing these methodologies will be critical for understanding the transport, storage, and localized accumulation of this compound in response to specific stimuli, such as herbivore attack or pathogen infection. This will help to link the compound's presence to its specific function at a micro-regional level. mdpi.com

Systems Biology Approaches to Integrate Genetic, Metabolic, and Environmental Data for this compound Pathways

The regulation of this compound biosynthesis is a complex process involving a network of genes, enzymes, transcription factors, and signaling molecules that respond to both internal and external cues. frontiersin.orgresearchgate.net A systems biology approach, which integrates multiple layers of "omics" data, is essential for unraveling the complexity of this regulatory network. pnas.orgnih.govoup.com

This approach involves the integration of:

Genomics: Identifying the genes involved in the this compound pathway.

Transcriptomics: Studying the expression patterns of these genes under different conditions.

Proteomics: Analyzing the protein products of these genes.

Metabolomics: Measuring the levels of this compound and other related metabolites.

By combining these datasets, researchers can build comprehensive models of the this compound biosynthetic and regulatory pathways. frontiersin.orgacs.org For example, integrated omics approaches have already been successful in identifying transcription factors, such as MYB28 and MYB29, that regulate aliphatic glucosinolate biosynthesis in Arabidopsis. pnas.orgnih.gov

Future research will focus on expanding these systems biology models to include a wider range of environmental variables and to apply them to important crop species. This will allow for the prediction of how genetic and environmental factors interact to determine the this compound content in plants. frontiersin.org Ultimately, this knowledge can be leveraged for the targeted breeding and metabolic engineering of crops with desired glucosinolate profiles. nih.gov

Q & A

Q. What novel methodologies are being explored to enhance this compound’s bioavailability for therapeutic applications?

  • Methodological Answer : Nanoencapsulation using lipid-based carriers (e.g., solid lipid nanoparticles) improves solubility and intestinal absorption. In situ perfusion models (e.g., rat jejunum) assess permeability enhancements. Synchrotron-based X-ray fluorescence (XRF) can track spatial distribution in tissues .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glucoiberin
Reactant of Route 2
Glucoiberin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.